エピプレグナノロン

概要

説明

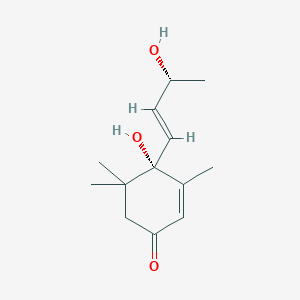

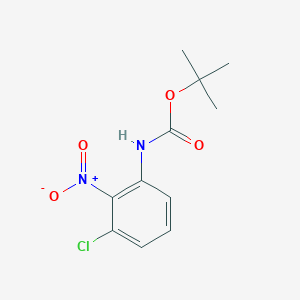

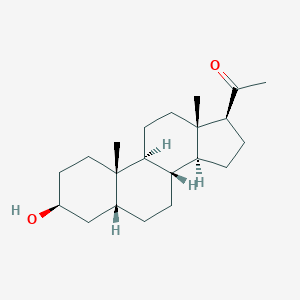

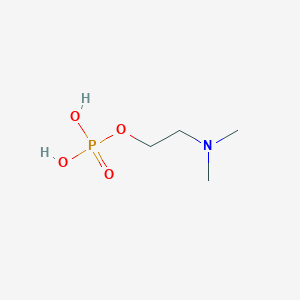

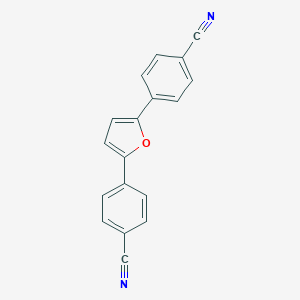

エピプレグナノロン(別名3β-ヒドロキシ-5β-プレグナン-20-オン)は、内因性神経ステロイドです。これはプロゲステロンの代謝産物であり、ガンマ-アミノ酪酸A型(GABA A)受容体の負のアロステリックモジュレーターとしての役割で知られています。 この化合物は、アロプレグナノロンなどの増強剤の効果を打ち消す能力により、神経化学の分野で重要です .

科学的研究の応用

Epipregnanolone has several scientific research applications:

Neurochemistry: Studied for its role in modulating GABA A receptors and its potential effects on neurological conditions.

Pharmacology: Investigated for its potential therapeutic effects in conditions like anxiety and epilepsy.

Endocrinology: Explored for its role in steroid metabolism and its interactions with other neurosteroids.

Medicine: Potential applications in developing treatments for neuropsychiatric disorders.

作用機序

エピプレグナノロンは、GABA A受容体の負のアロステリックモジュレーターとして作用します。つまり、活性部位とは異なる部位の受容体に結合し、受容体の活性を低下させます。これにより、GABA A受容体の活性を高めるアロプレグナノロンなどの正のモジュレーターの効果を打ち消します。 この調節は、神経細胞の興奮性に影響を与える可能性があり、不安やてんかんなどの状態に影響を与えます .

類似化合物:

アロプレグナノロン(3α-ヒドロキシ-5α-プレグナン-20-オン): GABA A受容体の正のアロステリックモジュレーターであり、その活性を高めます。

イソプレグナノロン(3β-ヒドロキシ-5α-プレグナン-20-オン): エピプレグナノロンに似ていますが、立体配置が異なり、GABA A受容体を調節します。

プレグナノロン(3α-ヒドロキシ-5β-プレグナン-20-オン): 構造は似ていますが、生物学的活性が異なる別の神経ステロイドです。

ユニークさ: エピプレグナノロンは、GABA A受容体の負のアロステリックモジュレーターとして作用する能力においてユニークであり、多くの関連化合物は正のモジュレーターです。 この独特の作用機序は、GABA作動性活性の調節とその神経学的および精神医学的状態への影響を研究するための貴重な化合物となっています .

生化学分析

Biochemical Properties

Epipregnanolone acts as a negative allosteric modulator of the GABA A receptor, reversing the effects of potentiators like allopregnanolone . It is biosynthesized from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as an intermediate . Epipregnanolone interacts with various enzymes and proteins, including GABA A receptors, NMDA receptors, and TRPM3 channels . These interactions are crucial for its role in modulating neuronal excitability and other physiological functions.

Cellular Effects

Epipregnanolone influences cell function by modulating GABA-induced chloride currents in neurons . It acts as a positive modulator of the GABA A receptor in rat cerebellar and hippocampal neurons, enhancing the GABA-induced chloride current (IGABA) with an EC50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and neuromodulatory effects.

Molecular Mechanism

At the molecular level, Epipregnanolone exerts its effects by binding to the GABA A receptor and acting as a negative allosteric modulator . This interaction decreases the receptor’s response to potentiators like allopregnanolone, thereby modulating neuronal excitability . Additionally, Epipregnanolone sulfate acts as a negative allosteric modulator of NMDA receptors and a TRPM3 channel activator . These molecular interactions are essential for its role in regulating neurotransmission and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epipregnanolone on neuronal function have been studied over time. It has been shown to have a dual effect on IGABA, increasing the current in control solutions and decreasing the stimulatory effect of allopregnanolone . The stability and degradation of Epipregnanolone in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that Epipregnanolone-induced potentiation of IGABA is more potent at low GABA concentrations .

Dosage Effects in Animal Models

The effects of Epipregnanolone vary with different dosages in animal models. In rat cerebellar and hippocampal neurons, Epipregnanolone acts as a positive modulator of the GABA A receptor at specific concentrations . High doses of Epipregnanolone have been shown to reduce the potentiating effect of allopregnanolone by 2-2.3 times . Additionally, the combined application of Epipregnanolone and allopregnanolone does not produce additive effects, indicating a complex interaction between these neurosteroids .

Metabolic Pathways

Epipregnanolone is involved in metabolic pathways that include its biosynthesis from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone . Epipregnanolone is not a progestogen itself but behaves indirectly as one through its metabolization into other steroids . These metabolic pathways are essential for its role in modulating various physiological processes.

Transport and Distribution

Epipregnanolone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The sulfate form of Epipregnanolone acts as a negative allosteric modulator of NMDA and GABA A receptors and as a TRPM3 channel activator . These interactions influence its localization and accumulation within specific tissues, contributing to its physiological effects.

Subcellular Localization

The subcellular localization of Epipregnanolone is influenced by its interactions with specific receptors and channels. It is primarily localized in neuronal cells, where it modulates GABA A and NMDA receptor activity . The spatial arrangement of the hydroxyl group at the C3 position of the steroid skeleton affects its biological properties and targeting to specific compartments or organelles . These localization signals are crucial for its function as a neurosteroid.

準備方法

合成経路と反応条件: エピプレグナノロンは、5β-レダクターゼと3β-ヒドロキシステロイドデヒドロゲナーゼという2つの酵素の作用によってプロゲステロンから生合成されます。 この2段階の変換の中間体は、5β-ジヒドロプロゲステロンです .

工業的生産方法: エピプレグナノロンの特定の工業的生産方法は広く文書化されていませんが、プロゲステロンと前述の酵素を含む生合成経路は重要なプロセスです。工業的な合成には、これらの酵素またはその類似体を用いて変換を促進することが必要になる可能性があります。

化学反応の分析

反応の種類: エピプレグナノロンは、以下を含むさまざまな化学反応を起こします。

酸化: 他の酸化された代謝産物への変換。

還元: 還元された誘導体の生成。

置換: ヒドロキシル基での可能な置換反応。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

置換: 置換反応のための求核剤を含む条件。

主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化または還元された形態のエピプレグナノロンが含まれており、これらは異なる生物学的活性を持つ可能性があります。

4. 科学研究への応用

エピプレグナノロンには、いくつかの科学研究への応用があります。

神経化学: GABA A受容体を調節する役割とその神経学的状態に対する潜在的な影響について研究されています。

薬理学: 不安やてんかんなどの状態における潜在的な治療効果について調査されています。

内分泌学: ステロイド代謝における役割とその他の神経ステロイドとの相互作用について研究されています。

医学: 神経精神疾患の治療法の開発における潜在的な応用。

類似化合物との比較

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): A positive allosteric modulator of the GABA A receptor, enhancing its activity.

Isopregnanolone (3β-hydroxy-5α-pregnan-20-one): Similar to epipregnanolone but with different stereochemistry, also modulates GABA A receptors.

Pregnanolone (3α-hydroxy-5β-pregnan-20-one): Another neurosteroid with similar structure but different biological activity.

Uniqueness: Epipregnanolone is unique in its ability to act as a negative allosteric modulator of the GABA A receptor, whereas many related compounds are positive modulators. This distinct mechanism of action makes it a valuable compound for studying the modulation of GABAergic activity and its implications for neurological and psychiatric conditions .

特性

IUPAC Name |

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-GRWISUQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155766 | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-21-2 | |

| Record name | Epipregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epipregnanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIPREGNANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

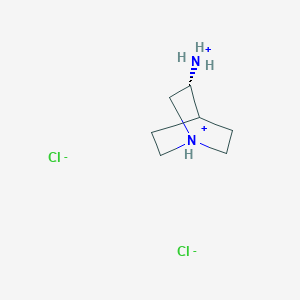

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

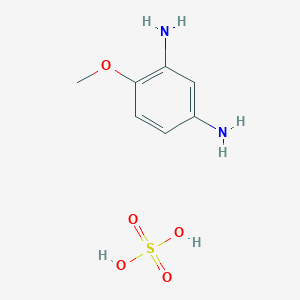

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)